molecular formula C9H8ClF3N2O2 B14260361 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline CAS No. 184782-90-9

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline

Katalognummer: B14260361
CAS-Nummer: 184782-90-9
Molekulargewicht: 268.62 g/mol
InChI-Schlüssel: PCAGNPHLAKONQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10ClF3N2O2. It is known for its unique chemical structure, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 2-chloro-4-(trifluoromethyl)aniline followed by N,N-dimethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 2-Amino-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling: Biaryl compounds with trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is used in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Lacks the N,N-dimethyl groups.

    2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Lacks the nitro group.

    4-Chloro-2-(trifluoromethyl)aniline: Lacks both the nitro and N,N-dimethyl groups

Uniqueness

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

184782-90-9

Molekularformel

C9H8ClF3N2O2

Molekulargewicht

268.62 g/mol

IUPAC-Name

2-chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H8ClF3N2O2/c1-14(2)8-6(10)3-5(9(11,12)13)4-7(8)15(16)17/h3-4H,1-2H3

InChI-Schlüssel

PCAGNPHLAKONQT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.